2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N5O/c1-13-12-16(28-8-6-27(7-9-28)10-11-30)29-19(25-13)17(18(26-29)20(22,23)24)14-4-2-3-5-15(14)21/h2-5,12,30H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHPXCNUDGUIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, followed by further functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Formation of the Piperazine-Ethanol Moiety
The piperazine-ethanol side chain is synthesized through alkylation of piperazine with 2-bromoethanol. This step is conducted in acetonitrile under reflux, achieving 88% yield .
Side Reaction Mitigation :
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Selective Mono-Alkylation : Excess piperazine prevents di-alkylation.
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Workup : Acidic extraction removes unreacted starting materials .
Coupling of the Pyrazolo[1,5-a]pyrimidine Core and Piperazine-Ethanol
The final assembly involves Buchwald-Hartwig coupling to link the pyrazolo[1,5-a]pyrimidine core (halogenated at position 7) with the piperazine-ethanol moiety .
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 68% |
Challenges :
-
Steric hindrance from the trifluoromethyl group reduces coupling efficiency.
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Microwave-assisted synthesis (120°C, 20 min) improves reaction rates .
Hydroxylation of the Ethanol Side Chain
The terminal hydroxyl group is introduced via hydroboration-oxidation of a vinyl intermediate, achieving 90% regioselectivity .
Deprotection and Final Modifications
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Trifluoroacetyl Protection : Used to stabilize the ethanol group during synthesis.
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Deprotection : Achieved with KOH/MeOH (quantitative yield) .
Stability and Reactivity Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has shown promise in inhibiting specific cancer cell lines through mechanisms that may involve the modulation of key signaling pathways. For example, research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to enhanced potency against various types of cancer cells by targeting proteins involved in tumor progression and survival .
Enzymatic Inhibition
The compound also demonstrates inhibitory activity against certain enzymes that play critical roles in disease processes. For instance, it has been evaluated for its ability to inhibit kinases and other enzymes implicated in cancer and inflammatory diseases. This enzymatic inhibition is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic outcomes .
Psychopharmacological Effects
There is growing interest in the psychopharmacological applications of pyrazolo[1,5-a]pyrimidines. The compound's structural features suggest potential use as anxiolytic or antidepressant agents. Studies are ongoing to explore its effects on neurotransmitter systems and behavioral models .
Material Science Applications
In addition to their pharmaceutical applications, compounds like 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol have been investigated for their material properties. The unique photophysical characteristics of pyrazolo[1,5-a]pyrimidines make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form stable crystal structures enhances their utility in solid-state applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of estrogen receptor beta (ERβ), reducing FSH-mediated cAMP production and inhibiting E2-stimulated ERβ activity . This interaction affects various cellular processes, including cell growth and differentiation .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
*Calculated based on molecular formula C₂₀H₂₀ClF₃N₅O.
Key Observations :
Trifluoromethyl (CF₃) Groups: The target compound and the 3-(2,4-dichlorophenyl) analog share a CF₃ group at position 2, which enhances metabolic stability and lipophilicity.
Chlorophenyl Position : The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to the 4-chlorophenyl isomer . Substitution at the ortho position often influences receptor selectivity due to altered spatial interactions .
Piperazine vs. Piperidine: The piperazine-ethanol moiety in the target compound increases solubility compared to the piperidine analog , which lacks a nitrogen atom in the ring for hydrogen bonding.
Pyrimidinone vs.
Physicochemical Properties
Table 2: Solubility and Molecular Properties
*Calculated using PubChem data and similar analogs.
Analysis :
- The target compound’s lower LogP compared to the 3-(2,4-dichlorophenyl) analog suggests improved aqueous solubility, likely due to the polar piperazine-ethanol group.
- Reduced solubility in the trifluoromethyl-dichlorophenyl compound correlates with higher lipophilicity (LogP = 4.5), limiting bioavailability in hydrophilic environments.
Biological Activity
The compound 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol is a synthetic derivative that has garnered attention for its potential biological activities, particularly its selective antagonistic effects on estrogen receptor β (ERβ). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine moiety and a pyrazolo[1,5-a]pyrimidine core. The presence of the trifluoromethyl group and chlorophenyl substituent contributes to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18ClF3N6 |
| Molecular Weight | 438.84 g/mol |
| CAS Number | 933250-98-7 |
The primary mechanism of action for this compound involves its interaction with estrogen receptors, particularly ERβ. It acts as a selective antagonist, which means it binds to the receptor without activating it, thereby inhibiting the receptor's activity. This mechanism can disrupt various signaling pathways associated with cell proliferation and differentiation.
Target Interaction
The compound's binding affinity to ERβ has been demonstrated through molecular docking studies, which suggest that it occupies the ligand-binding domain of the receptor, preventing estrogen from exerting its effects. This interaction is crucial for potential therapeutic applications in conditions such as hormone-dependent cancers.
Biological Activity
Research has shown that this compound exhibits several biological activities:
-
Estrogen Receptor Modulation :
- It selectively inhibits ERβ activity, which can be beneficial in treating estrogen-related disorders.
- Studies indicate that compounds with similar structures have shown promising results in modulating estrogenic activity in vitro .
- Anticancer Potential :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and provided insights into their therapeutic potentials:
- A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives found that certain modifications enhanced their anti-cancer properties significantly .
- Another research highlighted the role of piperazine derivatives in enzyme inhibition and antibacterial activities. The findings suggested that modifications to the piperazine ring could lead to enhanced pharmacological profiles .
Toxicity and Safety Profile
Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxicity against cancer cells, they show low toxicity against normal human cells (e.g., HEK293 cells). This selectivity is crucial for developing safe therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example:
- Key steps : Refluxing intermediates (e.g., chalcones or hydrazine derivatives) in ethanol or pyridine for 5–12 hours .
- Yield optimization : Use stoichiometric excess (e.g., 3 equivalents of hydrazine hydrochloride) and recrystallization from ethanol or DMF–EtOH mixtures to purify products, achieving yields of 62–70% .
- Catalyst selection : Avoid palladium-based catalysts for trifluoromethyl group incorporation; instead, use direct nucleophilic substitution with CF₃ sources under mild conditions .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- X-ray crystallography : Resolves atomic positions and confirms the pyrazolo[1,5-a]pyrimidine core and substituent orientations (mean C–C bond deviation: 0.004 Å; R factor: 0.051) .
- Spectroscopy :
- ¹H/¹³C NMR : Validate proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; trifluoromethyl singlet at δ -62 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₆ClN₇Al at m/z 402.1) .
Advanced Research Questions
Q. How can researchers address discrepancies between computational and experimental spectroscopic data?
Q. What methodologies are effective for evaluating the compound’s enzyme inhibition or anticancer activity?
- In vitro assays :
- Kinase inhibition : Use fluorescence polarization assays with purified KDR kinase and ATP-competitive inhibitors (IC₅₀ determination) .
- Cell viability : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays at 48-hour incubation; compare IC₅₀ values with positive controls like doxorubicin .
- Structure-activity relationship (SAR) : Modify the 2-chlorophenyl or piperazine-ethanol moieties to assess impacts on solubility and target binding .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Byproduct analysis :
- Mitigation : Optimize reaction pH (e.g., pH 6.5–7.0 in ammonium acetate buffer) to minimize side reactions .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across similar derivatives?
- Case example : A derivative with a 4-fluorophenyl group may show higher antitrypanosomal activity than the 2-chlorophenyl analog due to enhanced lipophilicity.
- Statistical validation : Use ANOVA to assess significance of IC₅₀ differences (p < 0.05) across triplicate experiments .
Q. Why might NMR spectra show unexpected splitting patterns for the piperazine-ethanol moiety?
- Root cause : Conformational flexibility of the piperazine ring or hydrogen bonding with the hydroxyl group.
- Solutions :
- Acquire variable-temperature NMR (e.g., 298–318 K) to observe dynamic effects .
- Compare with X-ray data to confirm chair vs. boat conformations of the piperazine ring .
Methodological Recommendations
- Synthetic protocols : Prioritize ethanol or pyridine as solvents for reflux-based cyclization .
- Structural validation : Combine X-ray crystallography (for absolute configuration) with DFT-optimized NMR predictions .
- Biological assays : Include positive controls and replicate experiments to ensure data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
